molecular formula C11H13NO3S B13589313 ethyl N-(4-methoxybenzenecarbothioyl)carbamate

ethyl N-(4-methoxybenzenecarbothioyl)carbamate

Cat. No.: B13589313
M. Wt: 239.29 g/mol
InChI Key: ILQAZYMOMZZXNP-UHFFFAOYSA-N
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Description

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate is a carbamate derivative characterized by a 4-methoxyphenyl group linked to a carbamothioyl functional group and an ethyl ester moiety. Its molecular formula is C11H13NO3S, with a molecular weight of 263.29 g/mol. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (carbamothioyl) groups, influencing its reactivity, solubility, and biological interactions. It is typically synthesized via the reaction of ethyl carbamate with 4-methoxyphenyl isothiocyanate under mild basic conditions .

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

ethyl N-(4-methoxybenzenecarbothioyl)carbamate

InChI

InChI=1S/C11H13NO3S/c1-3-15-11(13)12-10(16)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13,16)

InChI Key

ILQAZYMOMZZXNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-methoxybenzenecarbothioyl)carbamate typically involves the reaction of 4-methoxybenzenecarbothioyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(4-methoxybenzenecarbothioyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate and thiocarbamate derivatives are widely studied for their structural versatility and applications in medicinal chemistry and materials science. Below is a detailed comparison of ethyl N-(4-methoxybenzenecarbothioyl)carbamate with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Features Key Properties/Applications Reference
This compound 4-methoxyphenyl, carbamothioyl, ethyl ester Enhanced lipophilicity; potential enzyme inhibitor
Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate 4-acetamidophenyl instead of methoxyphenyl Higher hydrogen-bonding capacity; anticancer applications
N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide 4-propoxybenzamide, ethylphenyl group Improved thermal stability; agrochemical uses
Ethyl N-(2-bromo-6-fluorophenyl)carbamate Halogen (Br, F) substituents Higher electrophilicity; antimicrobial activity
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy Cyclohexylphenyl, methoxy groups Increased steric bulk; CNS drug candidate

Key Findings:

Substituent Effects :

  • Methoxy groups enhance lipophilicity and membrane permeability compared to halogenated analogs, as seen in this compound vs. ethyl N-(2-bromo-6-fluorophenyl)carbamate .
  • Carbamothioyl vs. Carbamoyl : Thiocarbamates (e.g., this compound) exhibit stronger enzyme inhibition due to sulfur’s nucleophilic affinity compared to oxygen in carbamates .

Biological Relevance :

  • This compound’s methoxy group may confer selectivity for cytochrome P450 enzymes, contrasting with the broader toxicity profile of simpler carbamates like ethyl N-phenylcarbamate .

Synthetic Flexibility :

  • The ethyl ester group in the target compound allows easier derivatization than tert-butyl or benzyl carbamates, enabling tailored modifications for drug discovery .

Biological Activity

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate is a compound that has garnered interest in the fields of chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a benzene ring and a carbothioyl functional group. Its chemical formula can be represented as C11_{11}H13_{13}N1_{1}O2_{2}S1_{1}. The unique structure imparts specific reactivity and biological properties that are under investigation.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar to other carbamate derivatives, this compound may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially affecting neural signaling pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This is hypothesized to be due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which may be relevant in treating conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other carbamate derivatives:

Compound NameKey FeaturesBiological Activity
Ethyl CarbamateSimple structure without methoxy or thiol groupsLimited biological activity; primarily used as solvent
Mthis compoundSimilar structure with methyl substitutionPotentially similar activity but less studied
Aldicarb (a known insecticide)Contains a different functional groupWell-documented cholinesterase inhibition

1. Antimicrobial Activity Study

A recent study investigated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its therapeutic potential.

2. Toxicological Assessment

In another study focusing on the toxicological profile of carbamate derivatives, it was found that this compound exhibited lower toxicity levels compared to traditional carbamates like aldicarb. This finding suggests that while it retains biological activity, it may pose less risk for acute toxicity in therapeutic applications .

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